molecular formula C16H16O4 B3268790 Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester CAS No. 497069-12-2

Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester

Cat. No.: B3268790
CAS No.: 497069-12-2
M. Wt: 272.29 g/mol
InChI Key: QZAMCSNTILSOSP-UHFFFAOYSA-N
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Description

. It is known for its unique structure, which includes a benzoic acid core substituted with hydroxy and phenylmethoxy groups, and an ethyl ester functional group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester can be achieved through various synthetic routes. One common method involves the esterification of 3-hydroxy-5-(phenylmethoxy)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-5-(phenylmethoxy)benzoic acid or 3-oxo-5-(phenylmethoxy)benzoic acid.

    Reduction: Formation of 3-hydroxy-5-(phenylmethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester group.

    Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, butyl ester: Similar structure but with a butyl ester group instead of an ethyl ester group.

Uniqueness

Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-hydroxy-5-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-2-19-16(18)13-8-14(17)10-15(9-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAMCSNTILSOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476269
Record name Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497069-12-2
Record name Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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